4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide structure, with a tetramethylpiperidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where phenol reacts with a suitable halide, such as bromobenzene, in the presence of a base like potassium carbonate.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the phenoxy-substituted benzene with an amine, such as 2,2,6,6-tetramethylpiperidine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling: The final step involves coupling the intermediate product with a suitable acylating agent to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of micro fixed-bed reactors can significantly improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents like oxone.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Reduction: Hydrogen gas with a platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stabilizing properties
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to cell survival, apoptosis, and oxidative stress response
Comparison with Similar Compounds
Similar Compounds
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Shares the tetramethylpiperidinyl group but differs in the acylating agent used.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its antioxidant properties and used in various oxidative stress studies.
Uniqueness
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its specific combination of the phenoxy group and the tetramethylpiperidinyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-21(2)14-17(15-22(3,4)24-21)23-20(25)16-10-12-19(13-11-16)26-18-8-6-5-7-9-18/h5-13,17,24H,14-15H2,1-4H3,(H,23,25) |
InChI Key |
NAIJPKJHTAKSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
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